Potassium thiocarbonate

CAS No.: 26750-66-3

Cat. No.: VC18414154

Molecular Formula: CK2O2S

Molecular Weight: 154.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 26750-66-3 |

|---|---|

| Molecular Formula | CK2O2S |

| Molecular Weight | 154.27 g/mol |

| IUPAC Name | dipotassium;sulfidoformate |

| Standard InChI | InChI=1S/CH2O2S.2K/c2-1(3)4;;/h4H,(H,2,3);;/q;2*+1/p-2 |

| Standard InChI Key | JOKZZQQDSRIMNE-UHFFFAOYSA-L |

| Canonical SMILES | C(=O)([O-])[S-].[K+].[K+] |

Introduction

Chemical Identity and Structural Characteristics

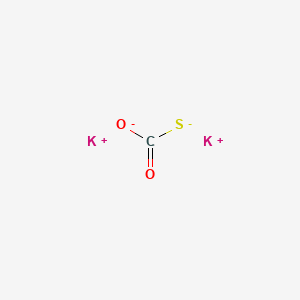

Potassium thiocarbonate is formally identified by the molecular formula K₂CS₃ and the CAS registry number 26750-66-3 . Its structure consists of a central carbon atom bonded to three sulfur atoms, forming a thiocarbonate anion (CS₃²⁻), which associates with two potassium cations. The compound’s molecular weight is 154.27 g/mol, and its SMILES notation is C(=O)([O-])[S-].[K+].[K+], reflecting the arrangement of the thiocarbonate group and potassium ions .

Table 1: Key Identifiers and Properties of Potassium Thiocarbonate

| Property | Value |

|---|---|

| Molecular Formula | K₂CS₃ |

| CAS Number | 26750-66-3 |

| Molecular Weight | 154.27 g/mol |

| IUPAC Name | Dipotassium sulfidoformate |

| Solubility | Water-soluble |

| Hydrogen Bond Acceptors | 3 |

The compound’s solubility in water and stability in alkaline mediums make it a versatile reagent in redox reactions and synthesis protocols .

Synthesis and Production

Optimized Synthesis via K₂CO₃ and CS₂

Amini et al. (2018) demonstrated an efficient one-pot synthesis of symmetrical trithiocarbonates using potassium carbonate (K₂CO₃) and carbon disulfide (CS₂) in dimethylformamide (DMF) . The reaction proceeds under mild conditions (40°C, aerial atmosphere) and achieves yields exceeding 90% for various alkyl halides. The optimized protocol involves:

-

Vigorous stirring of K₂CO₃ (5 mmol) and CS₂ (4 mmol) in DMF (5 mL) at 40°C for 20 minutes.

-

Addition of alkyl halides (3 mmol), resulting in a color change from red to yellow.

-

Completion confirmed by TLC, followed by extraction with ethyl acetate and drying over anhydrous sodium sulfate .

Table 2: Reaction Optimization for Trithiocarbonate Synthesis

| Base | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| K₂CO₃ | DMF | 6 | 95 |

| K₂CO₃ | EtOH | 6 | 34 |

| Cs₂CO₃ | CH₃CN | 6 | 74 |

DMF emerged as the optimal solvent due to its polar aprotic nature, which facilitates the dissolution of K₂CO₃ and enhances reaction kinetics .

Chemical Properties and Reactivity

Redox Behavior

Potassium thiocarbonate undergoes oxidation in both alkaline and acidic conditions. In alkaline media, chloramine-T oxidizes all three sulfur atoms to sulfate, consuming 24 equivalents of oxidant per mole of K₂CS₃ :

In contrast, acidic potassium permanganate oxidizes thiocarbonate sulfur to elemental sulfur, requiring 6 moles of KMnO₄ per mole of K₂CS₃ :

Solubility and Stability

Applications in Organic Synthesis and Industry

Trithiocarbonate Production

Potassium thiocarbonate serves as a precursor for synthesizing trithiocarbonates, which are pivotal in free-radical polymerization, agrochemicals, and lubricant additives . For example, benzyl trithiocarbonate (95% yield) is synthesized from benzyl bromide and CS₂ using the K₂CO₃/DMF system .

Metal Thiocarbonate Complexes

The thiocarbonate anion forms stable complexes with transition metals, which are explored for catalytic applications. These complexes exhibit unique electronic properties due to sulfur’s polarizability .

Analytical Methods for Determination

Titrimetric Approaches

Johri and Kaushik (1968) established three oxidimetric methods for quantifying thiocarbonate sulfur :

-

Chloramine-T Back-Titration: Excess chloramine-T reacts with K₂CS₃ in alkaline medium, with unreacted oxidant titrated using sodium thiosulfate.

-

Potassium Ferricyanide: Direct oxidation in alkaline medium at 60°C.

-

Potassium Permanganate: Acidic oxidation yielding elemental sulfur.

Table 3: Comparison of Analytical Methods

| Oxidant | Medium | Product | Equivalents Consumed |

|---|---|---|---|

| Chloramine-T | Alkaline | Sulfate | 24 per mole K₂CS₃ |

| K₃[Fe(CN)₆] | Alkaline | Sulfate | 24 per mole K₂CS₃ |

| KMnO₄ | Acidic | Elemental S | 6 per mole K₂CS₃ |

Recent Advances and Research Directions

The 2018 protocol by Amini et al. represents a significant advance in thiocarbonate synthesis, offering operational simplicity and high yields . Future research may explore:

-

Catalytic applications of metal thiocarbonate complexes.

-

Environmental impact assessments of thiocarbonate byproducts.

-

Development of greener solvents to replace DMF in large-scale synthesis.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume